molecular formula C18H19F3N2O4S2 B1684121 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 915759-45-4

5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B1684121
M. Wt: 448.5 g/mol
InChI Key: ITBGJNVZJBVPLJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .


Molecular Structure Analysis

The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .

Scientific Research Applications

Synthesis and Bioactivity

  • Cholinesterase Inhibitors : Derivatives of this compound have shown promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating diseases like Alzheimer's (Khalid, 2012).

  • Lipoxygenase Enzyme Inhibition : Certain derivatives have been evaluated against lipoxygenase (LOX) enzymes. Most compounds showed promising activity, though a few were inactive against these enzymes, which are involved in inflammatory processes (Khalid et al., 2014).

  • Antibacterial Properties : Research indicates that N-substituted derivatives show moderate to talented activity against Gram-negative and Gram-positive bacteria, suggesting potential as antibacterial agents (Khalid et al., 2016).

Pharmacological Applications

  • Phospholipase A2 Inhibitors : Some benzenesulfonamide derivatives have been found to inhibit membrane-bound phospholipase A2, which could be relevant in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

  • Serotonin Receptor Antagonists : Derivatives of this compound have shown potent ligand properties for the 5-HT7 receptor with antagonistic characteristics, suggesting potential applications in mental health and CNS disorders (Zajdel et al., 2012).

  • Anti-Inflammatory and Anticancer Activities : Novel derivatives have exhibited significant anti-inflammatory activity in in vivo models, with some showing potential as anticancer agents due to their activity against human tumor cell lines (Mustafa et al., 2016).

Chemical Synthesis and Analysis

  • Stereochemical Synthesis : Research has been conducted on the efficient synthesis of trisubstituted piperidines, demonstrating the compound's versatility in chemical synthesis (Harris & Padwa, 2002).

  • Molecular-Electronic Structure : Studies on isomeric forms of related compounds provide insights into the molecular-electronic structure and kinetic properties, which are important for understanding the compound's chemical behavior (Rublova et al., 2017).

Future Directions

The future research directions for this compound could involve studying its potential medicinal properties, given the known uses of sulfonamides in medicine .

properties

IUPAC Name

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGJNVZJBVPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587395
Record name 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

CAS RN

915759-45-4
Record name 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Moore, JC Kern, R Bhat, TJ Commons… - Journal of medicinal …, 2009 - ACS Publications
The diphenylsulfonyl sulfonamide scaffold represented by 1 (WAY-316606) are small molecule inhibitors of the secreted protein sFRP-1, an endogenous antagonist of the secreted …
Number of citations: 79 pubs.acs.org

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